2-Bromoethyl ethyl sulfide
Overview
Description
2-Bromoethyl ethyl sulfide is an organic compound with the molecular formula C4H9BrS. It is a colorless to pale yellow liquid with a characteristic odor. This compound is known for its use in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromoethyl ethyl sulfide can be synthesized through the reaction of ethyl mercaptan with ethylene dibromide. The reaction typically occurs under reflux conditions in the presence of a base such as sodium hydroxide. The general reaction is as follows:
C2H5SH+BrCH2CH2Br→C2H5SCH2CH2Br+HBr
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Bromoethyl ethyl sulfide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form ethyl ethyl sulfide.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents.
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Ethyl ethyl sulfide derivatives.
Oxidation: Ethyl sulfoxide or ethyl sulfone.
Reduction: Ethyl ethyl sulfide.
Scientific Research Applications
2-Bromoethyl ethyl sulfide is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: In the development of potential drug candidates.
Material Science: As a precursor for the synthesis of polymers and other advanced materials.
Biological Studies: In the study of enzyme mechanisms and protein interactions
Mechanism of Action
The mechanism of action of 2-Bromoethyl ethyl sulfide involves its ability to act as an alkylating agent. The bromine atom is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This alkylation can lead to the inhibition of enzyme activity or the disruption of DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
Bis(2-bromoethyl) sulfide: Similar structure but with two bromoethyl groups.
Ethyl ethyl sulfide: Lacks the bromine atom, making it less reactive.
2-Chloroethyl ethyl sulfide: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
2-Bromoethyl ethyl sulfide is unique due to its specific reactivity profile. The presence of the bromine atom makes it a more potent alkylating agent compared to its chloro and ethyl analogs. This increased reactivity is beneficial in various synthetic and research applications .
Properties
IUPAC Name |
1-bromo-2-ethylsulfanylethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrS/c1-2-6-4-3-5/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKBNVXUYLXITH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70956823 | |
Record name | 1-Bromo-2-(ethylsulfanyl)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70956823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35420-95-2 | |
Record name | 35420-95-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57104 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Bromo-2-(ethylsulfanyl)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70956823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-2-(ethylsulfanyl)ethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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